Cas no 2177257-67-7 (1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*)

1-(tert-ブトキシカルボニル)-3-(1H-イミダゾール-1-イル)ピペリジン-3-カルボン酸は、有機合成化学において重要な中間体として利用される化合物です。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン官能基の選択的な保護・脱保護が可能であり、医薬品やペプチド合成において高い有用性を示します。また、イミダゾール環とカルボン酸基を併せ持つため、多様な誘導体化が可能で、創薬研究における構造多様性の拡張に貢献します。高い純度と安定性を備えており、精密な合成反応に適しています。

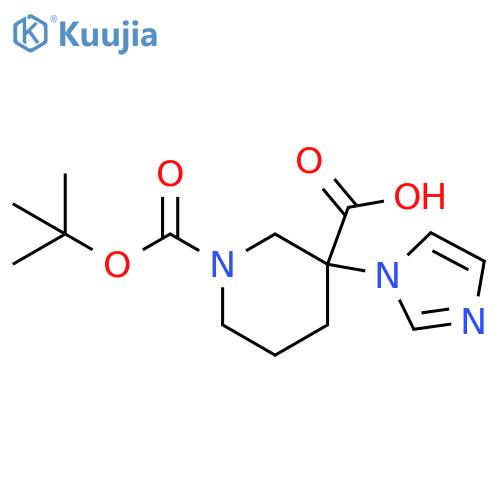

2177257-67-7 structure

商品名:1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*

CAS番号:2177257-67-7

MF:C14H21N3O4

メガワット:295.334243535995

CID:5194055

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* 化学的及び物理的性質

名前と識別子

-

- 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*

- 1,3-Piperidinedicarboxylic acid, 3-(1H-imidazol-1-yl)-, 1-(1,1-dimethylethyl) ester

-

- インチ: 1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-5-14(9-16,11(18)19)17-8-6-15-10-17/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19)

- InChIKey: LPHASVVMTCCPBO-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC(N2C=NC=C2)(C(O)=O)C1

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM479194-5g |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 95%+ | 5g |

$3965 | 2023-03-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1150922-1g |

1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 97% | 1g |

¥14908 | 2023-03-11 | |

| A2B Chem LLC | AY18160-5mg |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 5mg |

$118.00 | 2024-04-20 | ||

| Chemenu | CM479194-250mg |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 95%+ | 250mg |

$666 | 2023-03-10 | |

| Chemenu | CM479194-1g |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 95%+ | 1g |

$1326 | 2023-03-10 | |

| A2B Chem LLC | AY18160-10mg |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 10mg |

$135.00 | 2024-04-20 | ||

| A2B Chem LLC | AY18160-3mg |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 3mg |

$105.00 | 2024-04-20 | ||

| A2B Chem LLC | AY18160-2mg |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 2mg |

$86.00 | 2024-04-20 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00863879-1g |

1-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 97% | 1g |

¥9934.0 | 2023-03-11 | |

| Chemenu | CM479194-100mg |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid |

2177257-67-7 | 95%+ | 100mg |

$346 | 2023-03-10 |

1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid* 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

2177257-67-7 (1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid*) 関連製品

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 152840-81-8(Valine-1-13C (9CI))

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬